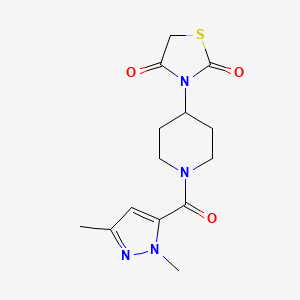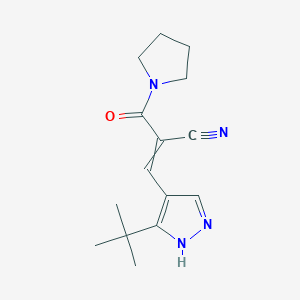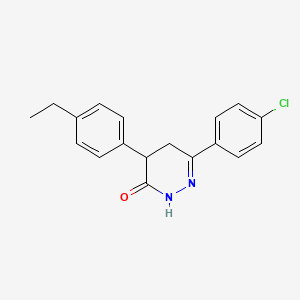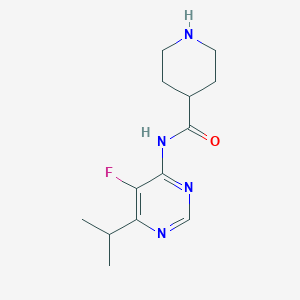
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, commonly known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes.
Scientific Research Applications
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Thiazolidinediones, including compounds structurally related to the specified molecule, have been explored extensively as inhibitors of DPP-IV, a key enzyme involved in glucose metabolism and insulin secretion. These inhibitors are pivotal in managing Type 2 Diabetes Mellitus (T2DM) due to their ability to enhance the incretin system, thereby improving glycemic control without causing hypoglycemia. Compounds like the specified molecule potentially offer a targeted approach for T2DM treatment by inhibiting DPP-IV and enhancing endogenous incretin hormone activity, which is crucial for insulin secretion in response to meals (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Importance of Thiazolidinediones
The thiazolidinedione ring, a core component of the compound , is recognized for its pharmacological significance, particularly in the context of glitazones - a class of compounds with potent antidiabetic effects. These molecules act as PPARγ agonists, modulating the transcription of genes involved in glucose and lipid metabolism. Such compounds not only offer therapeutic potential in diabetes management but also in other metabolic disorders owing to their effects on lipid profiles and anti-inflammatory properties (Santos, Jones Jr, & Silva, 2018).
Anti-Cancer Potential
Emerging research suggests that thiazolidinediones, including derivatives and structurally related compounds, exhibit anti-cancer effects across various cancer types. These effects are attributed to their ability to modulate PPARγ-dependent and independent pathways, influencing cell proliferation, differentiation, and apoptosis. Specifically, their role in inhibiting insulin-like growth factor-1 (IGF-1) receptor signaling is of interest, given the aberrant regulation of IGF-1 in many cancers. This highlights a promising avenue for the development of novel anticancer therapies leveraging thiazolidinedione scaffolds (Mughal, Kumar, & Vikram, 2015).
Central Nervous System (CNS) Acting Drugs
The structural components of the specified compound, particularly piperidine and pyrazole rings, are often explored in the development of CNS acting drugs. These rings are part of heterocyclic compounds that serve as functional groups in many pharmacologically active molecules targeting CNS disorders. This research avenue is critical given the growing prevalence of CNS disorders and the need for drugs with fewer adverse effects, such as addiction or tolerance. The development of novel compounds with these heterocyclic motifs could lead to the discovery of new therapeutic agents for CNS-related conditions (Saganuwan, 2017).
properties
IUPAC Name |
3-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-7-11(16(2)15-9)13(20)17-5-3-10(4-6-17)18-12(19)8-22-14(18)21/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYGZBQAFDZCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)
![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)





![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)
![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)

![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)


![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)